2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Description
2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazin core. This scaffold is substituted at the 6-position with a (4-chlorobenzyl)sulfanyl group and at the 2-position with an acetamide moiety. The acetamide group may facilitate hydrogen bonding, critical for interactions with biological receptors.
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c15-10-3-1-9(2-4-10)8-23-13-6-5-12-17-19(7-11(16)21)14(22)20(12)18-13/h1-6H,7-8H2,(H2,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNCFQVCDHEDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN3C(=NN(C3=O)CC(=O)N)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting the triazole intermediate with suitable dicarbonyl compounds.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the chlorophenyl intermediate with thiol derivatives.
Acetylation: The final step involves acetylation of the intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential biological activities , particularly in the following areas:
- Antimicrobial Activity : The presence of the triazole ring is known for its antibacterial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific structure of this compound may enhance its efficacy compared to traditional antibiotics.
- Anticancer Properties : Compounds containing triazole and pyridazine moieties have shown promise in cancer research. They may act by inhibiting specific enzymes or pathways involved in tumor growth .
Biological Research
Research into the biological mechanisms of this compound suggests it may interact with various cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or infections .
- Receptor Modulation : By interacting with cell surface receptors, this compound could influence cellular signaling pathways, which is critical in developing new therapeutic agents .
Material Science
The unique chemical structure of this compound allows for applications beyond biology:
- Catalysis : The compound can act as a catalyst in organic synthesis reactions due to its functional groups, facilitating the formation of more complex molecules .
- Polymer Science : Its properties may be utilized in developing new materials with specific characteristics tailored for industrial applications .
Chemical Synthesis
As a versatile building block, this compound can be employed in synthesizing other complex organic molecules:
- Oxidation and Reduction Reactions : The sulfanyl group can be oxidized to form sulfoxides or sulfones, while the carbonyl group can be reduced to alcohols . Such transformations are essential in synthetic organic chemistry.
Case Study 1: Antibacterial Activity
A study evaluated various triazole derivatives for their antibacterial activity against S. aureus and E. coli. The results indicated that compounds similar to 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like gentamicin and ciprofloxacin .
Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties of triazole derivatives, compounds were synthesized and tested against various cancer cell lines. Results showed that these compounds induced apoptosis in cancer cells through specific signaling pathways . This suggests that the compound's structural features may confer significant therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity and thereby affecting metabolic pathways.
Signal Transduction: It may interfere with signal transduction pathways by modulating the activity of key signaling molecules.
Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Key Observations:
Electronic Effects : The 4-chlorobenzyl group in the target compound introduces significant electron-withdrawing character compared to 4-methylphenyl (electron-donating) or 4-fluorophenyl (moderately electron-withdrawing). This may enhance electrophilic reactivity or stabilize charge interactions in biological systems .
Core Modifications : Replacement of pyridazin with pyrazin (as in ) alters ring aromaticity and hydrogen-bonding capacity, which could shift target selectivity.
Solubility and Pharmacokinetic Implications
- The target compound’s solubility is expected to be lower than the 4-fluorophenyl analog (27.9 µg/mL) due to the larger, more hydrophobic chlorobenzyl group .
- The 4-methylphenyl analog (11.2 µg/mL) exhibits even lower solubility, suggesting that alkyl substituents may further reduce solubility compared to halogens .
Biological Activity
The compound 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide represents a unique class of organic molecules with potential biological applications. This compound is characterized by its triazolopyridazine core and a chlorophenyl group, which suggest diverse pharmacological properties. Recent studies have explored its biological activity, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula for this compound is . Its structural components include:
- Triazolopyridazine Core : Imparts significant biological activity.
- Chlorophenyl Group : Enhances lipophilicity and potential receptor interactions.
- Sulfanyl Group : May contribute to enzyme inhibition properties.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer activities.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, impacting cell proliferation and survival.
- Gene Expression Alteration : The compound may influence transcription factors that regulate gene expression, affecting protein synthesis related to disease processes.
Antimicrobial Activity
Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. The following table summarizes findings related to the antimicrobial efficacy of similar compounds:
| Compound Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazoles | Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.25 - 16 μg/mL | |
| Pseudomonas aeruginosa | 0.5 - 12 μg/mL |
Studies have demonstrated that the triazolopyridazine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. The following mechanisms have been proposed:
- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : These compounds can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
A comparative analysis of anticancer activities of various triazole derivatives shows promising results:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 10 |
| 2-(6-{...}) | A549 (Lung Cancer) | 12 |
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated a series of triazole derivatives against common pathogens. The results indicated that compounds similar to the target compound showed significant antibacterial activity against multi-drug resistant strains . -
Anticancer Screening :
Another study focused on screening a library of compounds for anticancer properties using multicellular spheroids as a model system. The target compound demonstrated notable cytotoxicity against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
